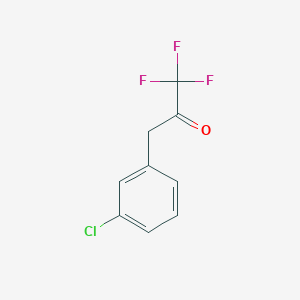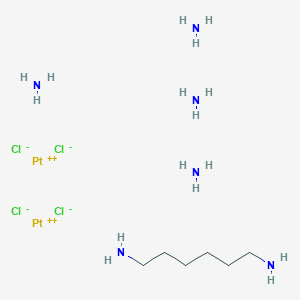
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II), also known as DACH-platinum, is a platinum-based chemotherapy drug that has been used to treat various types of cancer. The compound is a complex of platinum that contains two chloride ions and two DACH ligands. The DACH ligand is a chiral molecule that consists of a hexamethylenediamine backbone and two amino groups that are located on opposite sides of the molecule. The compound's unique structure and properties make it an important subject of scientific research.
Wirkmechanismus
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m's mechanism of action involves the formation of DNA adducts, which are covalent bonds between the platinum atom and the DNA molecule. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound's unique structure and properties allow it to form more stable and cytotoxic DNA adducts than other platinum-based drugs, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound also affects various cellular processes, including DNA repair, cell cycle regulation, and signal transduction pathways. Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been shown to have minimal toxicity to normal cells, making it a potentially safer alternative to other chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m's unique structure and properties make it an important tool for scientific research. The compound's ability to form stable DNA adducts allows researchers to study the effects of platinum-based drugs on DNA replication and transcription. However, the compound's high cost and limited availability can be a limitation for some research studies.
Zukünftige Richtungen
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has the potential to be used in combination with other chemotherapy drugs to enhance their efficacy and reduce toxicity. The compound's unique structure and properties also make it a promising candidate for targeted drug delivery and imaging applications. Future research should focus on optimizing the synthesis and formulation of Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m to improve its efficacy and reduce its cost. Additionally, more studies are needed to understand the compound's long-term effects on normal cells and its potential for developing resistance in cancer cells.
Synthesemethoden
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m is synthesized by reacting cisplatin, a platinum-based chemotherapy drug, with excess DACH ligand. The reaction is carried out in an aqueous solution at room temperature and neutral pH. The resulting product is a yellow-orange powder that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m has been extensively studied for its anticancer properties. The compound has been shown to be effective against a wide range of cancer types, including ovarian, lung, breast, and colon cancer. Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II)m works by binding to DNA and forming cross-links between adjacent strands, which prevents the cancer cells from dividing and proliferating. The compound has also been studied for its potential use in combination with other chemotherapy drugs to enhance their efficacy.
Eigenschaften
CAS-Nummer |
125408-81-3 |
|---|---|
Produktname |
Dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II) |
Molekularformel |
C6H28Cl4N6Pt2 |
Molekulargewicht |
716.3 g/mol |
IUPAC-Name |
azane;hexane-1,6-diamine;platinum(2+);tetrachloride |
InChI |
InChI=1S/C6H16N2.4ClH.4H3N.2Pt/c7-5-3-1-2-4-6-8;;;;;;;;;;/h1-8H2;4*1H;4*1H3;;/q;;;;;;;;;2*+2/p-4 |
InChI-Schlüssel |
LRDBGMLDXKKMDD-UHFFFAOYSA-J |
SMILES |
C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Kanonische SMILES |
C(CCCN)CCN.N.N.N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2] |
Synonyme |
((PtCl(NH3)2)H2N(CH2)6NH2) BBR 3005 BBR 3171 dichlorotetraamine(1,6-hexamethylenediamine)diplatinum(II) Pt(II)ClDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




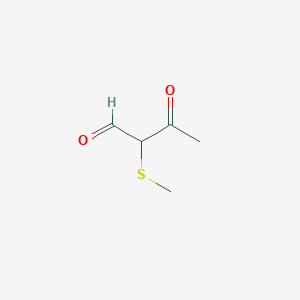
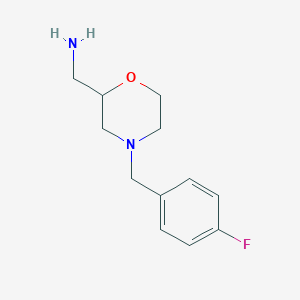



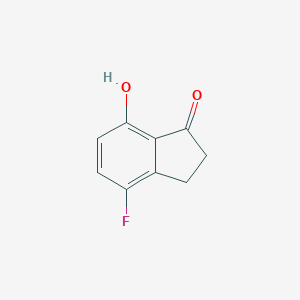

![2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B137606.png)

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)
